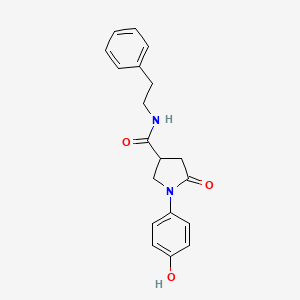![molecular formula C12H15N3O3 B4413476 1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4413476.png)
1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
描述
1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine, also known as DOM or STP, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1964 by Alexander Shulgin, a renowned chemist and pharmacologist. The chemical structure of DOM is similar to other psychoactive drugs such as mescaline and amphetamine. DOM is known for its potent hallucinogenic effects and has been used in scientific research to study the mechanism of action of hallucinogens.
作用机制
The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine involves its interaction with the 5-HT2A receptor. This compound acts as a partial agonist at this receptor, which means that it activates the receptor to a lesser extent than a full agonist. The activation of the 5-HT2A receptor by this compound leads to an increase in the release of serotonin and other neurotransmitters such as dopamine and norepinephrine. This increase in neurotransmitter release is thought to be responsible for the hallucinogenic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other hallucinogens. This compound has been found to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to visual and auditory hallucinations. Other effects of this compound include increased energy, euphoria, and altered perception of time.
实验室实验的优点和局限性
1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has several advantages for use in scientific research. It is a potent hallucinogen that can be used to study the mechanism of action of hallucinogens. It has a long duration of action, which allows for the study of long-term effects of hallucinogens. However, there are also limitations to the use of this compound in scientific research. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has potential for abuse and can be dangerous if used inappropriately.
未来方向
There are several future directions for research on 1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine and other hallucinogens. One area of research is the use of hallucinogens in the treatment of mental health disorders such as depression and anxiety. Studies have shown that hallucinogens can have long-lasting effects on mood and can lead to improvements in mental health. Another area of research is the development of new drugs that target the 5-HT2A receptor and have similar effects to hallucinogens but with fewer side effects. Overall, research on hallucinogens such as this compound has the potential to lead to new treatments for mental health disorders and a better understanding of the brain and its functions.
科学研究应用
1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has been used in scientific research to study the mechanism of action of hallucinogens. It has been found that this compound acts as a partial agonist at the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, perception, and cognition. This compound also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C. Studies have shown that the hallucinogenic effects of this compound are mediated by its interaction with the 5-HT2A receptor.
属性
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-7-11-14-12(15-18-11)8-4-5-9(16-2)10(6-8)17-3/h4-6,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYOUXSRNGHLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl [3-(4-chlorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4413394.png)
![N-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B4413401.png)
![4-(1,3-benzodioxol-5-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4413406.png)
![ethyl 4-[7-(2-furyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4413409.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4413412.png)
![4-methoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B4413448.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4413454.png)
![N-ethyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4413459.png)
![1-(3-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4413464.png)
![4,7,7-trimethyl-3-oxo-N-8-quinolinyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4413466.png)
![ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4413474.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4413479.png)
![N-1-adamantyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4413489.png)
